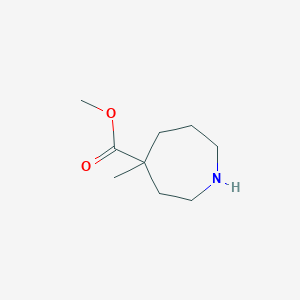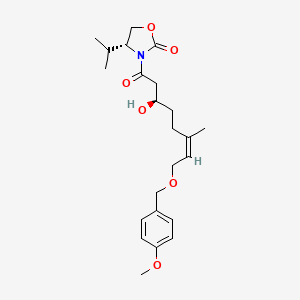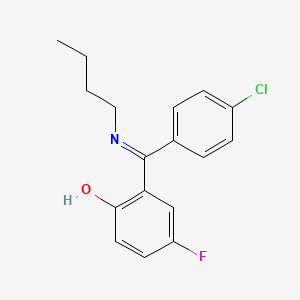
N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methylthio group, and an oxalate salt, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2-fluoroaniline with an appropriate acylating agent to form an intermediate compound.
Introduction of the Methylthio Group: The intermediate is then reacted with a methylthio-substituted reagent under controlled conditions to introduce the methylthio group.
Coupling Reaction: The resulting compound undergoes a coupling reaction with a suitable amine derivative to form the final product.
Oxalate Formation: The final step involves the conversion of the compound into its oxalate salt form, typically by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for enzyme inhibition studies or as a probe in biochemical assays.
Medicine
The compound’s potential medicinal applications could include its use as a lead compound in drug discovery. Its ability to interact with specific biological targets might make it useful in the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for use in specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The fluorophenyl and methylthio groups could play a role in binding to the target site, while the oxalate salt form might influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide
- N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide hydrochloride
Uniqueness
Compared to similar compounds, N-(2-Fluorophenyl)-2-(methyl(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)amino)acetamide oxalate may offer unique advantages in terms of solubility and stability due to its oxalate salt form. This could enhance its applicability in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C20H22FN3O6S |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-2-[methyl-[2-(2-methylsulfanylanilino)-2-oxoethyl]amino]acetamide;oxalic acid |
InChI |
InChI=1S/C18H20FN3O2S.C2H2O4/c1-22(11-17(23)20-14-8-4-3-7-13(14)19)12-18(24)21-15-9-5-6-10-16(15)25-2;3-1(4)2(5)6/h3-10H,11-12H2,1-2H3,(H,20,23)(H,21,24);(H,3,4)(H,5,6) |
Clave InChI |
UGPBYPYSHGQQNT-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)NC1=CC=CC=C1F)CC(=O)NC2=CC=CC=C2SC.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)


![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)





![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)

![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)

